N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide
Description
The compound N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a structurally complex molecule featuring:
- A pyrazole core substituted at position 3 with a morpholine-4-carbonyl group and at position 5 with a thiophen-2-yl moiety.
- An acetamide linker connecting the pyrazole to a 2-methoxybenzyl group.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O4S/c1-29-19-6-3-2-5-16(19)14-23-21(27)15-26-18(20-7-4-12-31-20)13-17(24-26)22(28)25-8-10-30-11-9-25/h2-7,12-13H,8-11,14-15H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJPSONEVBUDJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CN2C(=CC(=N2)C(=O)N3CCOCC3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a methoxybenzyl group, a morpholine ring, and a thiophene-substituted pyrazole. The molecular formula is , indicating a significant number of functional groups that contribute to its biological activity.
Structure Overview
| Component | Description |
|---|---|
| Methoxybenzyl | Aromatic group with methoxy substitution |
| Morpholine | Heterocyclic amine contributing to solubility |
| Thiophene | Sulfur-containing aromatic ring |
| Pyrazole | Five-membered ring with nitrogen atoms |
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the target compound. Pyrazoles are known for their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
- Mechanism of Action : The compound has been shown to inhibit Topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition can lead to cell cycle arrest and subsequent apoptosis in cancer cells, particularly in HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines .
- Case Study Findings : In a study evaluating similar pyrazole derivatives, compounds exhibited IC50 values ranging from 0.21 nM to 4.38 μM against MCF-7 cells, indicating potent cytotoxic effects . The selectivity of these compounds towards cancer cells over normal cells underscores their therapeutic potential.
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties due to the presence of the morpholine and thiophene moieties, which are known to modulate inflammatory pathways.
- Eicosanoid Signaling : Similar compounds have been reported to influence eicosanoid signaling pathways involved in inflammation . These pathways are critical in mediating responses such as platelet aggregation and cytokine production.
Antimicrobial Activity
Preliminary evaluations suggest that derivatives of this compound may possess antimicrobial properties, although specific data on this compound is limited.
Research Findings and Data Tables
Several studies have synthesized and evaluated pyrazole derivatives for their biological activities. Below is a summary table of key findings related to similar compounds:
| Compound | Cell Line | IC50 (μM) | Activity Type |
|---|---|---|---|
| Pyrazole Derivative A | MCF-7 | 0.21 | Anticancer |
| Pyrazole Derivative B | HepG2 | 4.38 | Anticancer |
| Pyrazole Derivative C | PC-3 | >100 | Inactive |
| Pyrazole Derivative D | HCT116 | 0.49 | Anticancer |
Scientific Research Applications
Recent studies have highlighted several biological activities associated with this compound:
- Anticancer Activity : Preliminary investigations suggest that N-(2-methoxybenzyl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)acetamide exhibits significant anticancer properties. In vitro assays have demonstrated its effectiveness against various cancer cell lines, including those resistant to conventional therapies. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation in cellular models. Its ability to modulate inflammatory pathways may make it a candidate for treating inflammatory diseases.
Case Studies
Several studies have documented the applications of this compound:
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that this compound inhibited the growth of multiple cancer cell lines, with IC50 values indicating potent activity comparable to established chemotherapeutics. The study utilized various assays including MTT and colony formation assays to validate findings.
- Anti-inflammatory Research : Another research effort focused on the anti-inflammatory properties, where the compound was tested in lipopolysaccharide (LPS)-induced macrophages. Results indicated a significant reduction in pro-inflammatory cytokines, suggesting a potential therapeutic role in treating inflammatory conditions.
Comparative Data Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness and functional distinctions are highlighted through comparisons with key analogs:
Pyrazole-Based Analogs
Key Findings :
- The morpholine-4-carbonyl group introduces polarity and hydrogen-bonding capacity, contrasting with thiazole or imidazole substituents in analogs, which may reduce metabolic stability .
Thiophene-Containing Pyrimidine/Pyrazine Derivatives
Key Findings :
- Thiophene positional isomerism (2-yl vs. 3-yl) significantly impacts electronic properties. The 2-yl substitution in the target compound may favor stronger dipole interactions compared to 3-yl analogs .
Morpholine-Containing Compounds
Key Findings :
- The morpholine-4-carbonyl group in the target compound improves aqueous solubility compared to nitro or chloro substituents, critical for oral bioavailability .
- Computational studies (e.g., using Multiwfn for electron localization function analysis) suggest the morpholine carbonyl contributes to charge delocalization, stabilizing interactions with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
